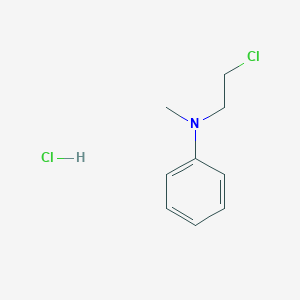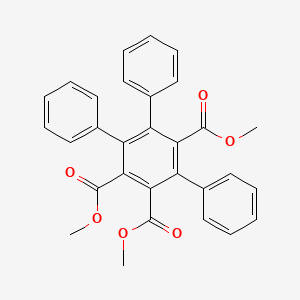
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate is a complex organic compound with a unique structure characterized by three phenyl groups attached to a benzene ring, which is further substituted with three carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3,5,6-triphenylbenzene-1,2,4-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5,6-triphenylbenzene-1,2,4-tricarboxylic acid.
Reduction: Formation of trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarbinol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar structure but lacks the phenyl groups.
Trimethyl 1,2,4-benzenetricarboxylate: Another isomer with different substitution pattern on the benzene ring.
Uniqueness
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate is unique due to the presence of three phenyl groups, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Propriétés
Numéro CAS |
51639-32-8 |
|---|---|
Formule moléculaire |
C30H24O6 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C30H24O6/c1-34-28(31)25-22(19-13-7-4-8-14-19)23(20-15-9-5-10-16-20)26(29(32)35-2)27(30(33)36-3)24(25)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clé InChI |
HQXHFQCVNCQKDZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C(=O)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



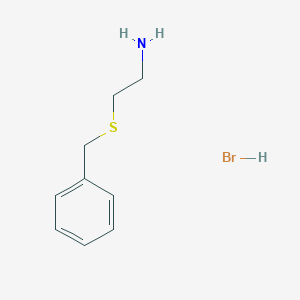
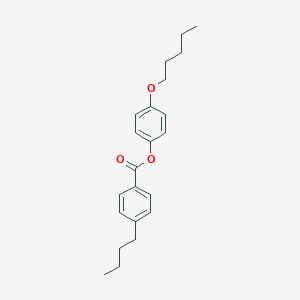

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
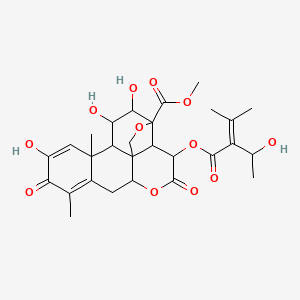
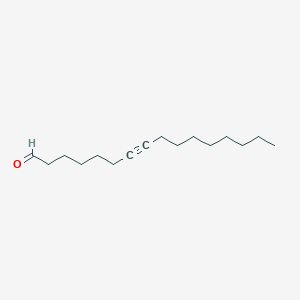
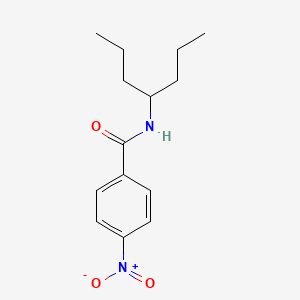

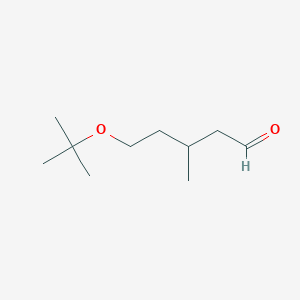
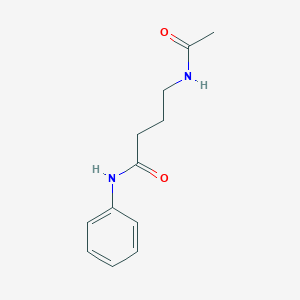
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
